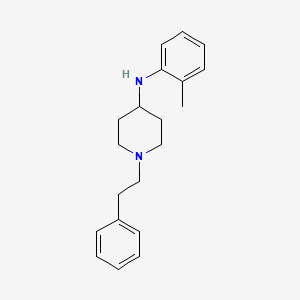

N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine

Vue d'ensemble

Description

Le Despropionyl ortho-Méthylfentanyl est un opioïde synthétique classé comme analogue du précurseur du fentanyl 4-anilino-N-phénéthylpipéridine (4-ANPP) . Il est structurellement similaire aux opioïdes connus et est souvent utilisé dans la synthèse d'analogues du fentanyl . Ce composé n'est pas classé dans la loi américaine sur les substances contrôlées aux États-Unis .

Méthodes De Préparation

La synthèse du Despropionyl ortho-Méthylfentanyl implique la modification de la structure du 4-anilino-N-phénéthylpipéridine (4-ANPP) . La voie de synthèse comprend généralement les étapes suivantes :

Formation de 4-ANPP : Ceci est réalisé par la réaction de l'aniline avec le bromure de phénéthyle en présence d'une base.

Méthylation : Le 4-ANPP est ensuite méthylé en position ortho à l'aide d'un agent méthylant tel que l'iodure de méthyle.

Despropionylation : L'étape finale consiste à éliminer le groupe propionyle pour obtenir le Despropionyl ortho-Méthylfentanyl.

Analyse Des Réactions Chimiques

Acylation Reactions

The secondary amine group in N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine undergoes acylation to form tertiary amides. For example:

-

Reagent : Propionic anhydride.

-

Conditions : CH2Cl2 solvent, sodium hydride (NaH) as a base, room temperature .

Product : N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide .

Key observations :

-

The reaction proceeds via nucleophilic acyl substitution.

-

The product is isolated as a white solid after silica gel chromatography .

Conformational Analysis

The compound exhibits restricted rotation around the Ar–N(CO) bond due to steric hindrance from the 2-methylphenyl group. Key findings include:

-

Atropisomerism : Observed in derivatives with 2′- and 6′-substituted anilino moieties .

-

ΔG‡ (activation energy) : 96 kJ/mol at 37 °C for 2′-methyl-substituted analogs, indicating stable atropisomers .

Structural Derivatives

Modifications at the piperidine nitrogen yield diverse analogs:

| Derivative Type | Example | Key Feature | Source |

|---|---|---|---|

| Heteroaryl Amides | N-Pyrrole-2-carboxamide (1 ) | Enhanced rigidity | |

| Benzoyl Derivatives | 4-Fluorobenzoyl (34 ) | Improved metabolic stability |

Comparative Reactivity

The compound’s reactivity is influenced by:

Applications De Recherche Scientifique

Despropionyl ortho-Methylfentanyl has several scientific research applications:

Biology: The compound is studied for its interactions with opioid receptors and its pharmacological effects.

Medicine: Research into its potential therapeutic uses and its role in pain management is ongoing.

Industry: It is utilized in forensic science for the detection of fentanyl analogues in toxicology samples.

Mécanisme D'action

Despropionyl ortho-Methylfentanyl exerts its effects by acting as a mu-opioid receptor agonist . Upon binding to these receptors, it inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . This results in analgesic effects and reduced neuronal excitability .

Comparaison Avec Des Composés Similaires

Le Despropionyl ortho-Méthylfentanyl est similaire à d'autres analogues du fentanyl tels que :

- ortho-Méthylfentanyl

- méta-Méthylfentanyl

- para-Méthylfentanyl

- ortho-Méthyl 4-ANPP

- ortho-Méthyl furanyl fentanyl

- ortho-Méthyl cyclopropyl fentanyl

- ortho-Méthyl acétyl fentanyl

- ortho-Méthyl phényl fentanyl

- ortho-Méthyl acrylfentanyl

- ortho-Méthyl méthoxyacétyl fentanyl .

Ce qui distingue le Despropionyl ortho-Méthylfentanyl, c'est sa modification structurelle spécifique, qui influence son affinité de liaison et sa puissance pharmacologique .

Activité Biologique

N-(2-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine is a compound of interest within the field of medicinal chemistry, particularly due to its structural similarities to known opioid analgesics. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2-methylphenyl and 2-phenylethyl amines with piperidine derivatives, often employing various acylation methods to enhance potency and selectivity.

Opioid Receptor Affinity

Research indicates that compounds in the fentanyl series, including this compound, exhibit high affinity for the μ-opioid receptor (MOR). For instance, studies have shown that related compounds demonstrate μ-selectivity with IC50 values in the nanomolar range, suggesting strong binding capabilities .

| Compound Name | μ-Receptor Affinity (IC50) | δ-Receptor Affinity | κ-Receptor Affinity |

|---|---|---|---|

| This compound | TBD | Low | Almost inactive |

| Fentanyl | 9.45 ± 4.05 × 10⁻⁹ M | Low | Almost inactive |

| Morphine | 3.31 ± 0.94 × 10⁻⁸ M | Moderate | Low |

Analgesic Activity

The analgesic properties of this compound are significant, with studies indicating that its efficacy is comparable to established opioids like fentanyl. The compound's ED50 values have been explored in various animal models, demonstrating potent analgesic effects .

In Vivo Studies

In preclinical studies, this compound has been evaluated for its analgesic efficacy using models such as the tail-flick test in rodents. Results have shown that the compound produces a dose-dependent analgesic effect, similar to that of morphine but with a potentially lower side effect profile .

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits potent analgesic effects, it also presents risks associated with opioid use, such as respiratory depression and dependence. The safety profile is currently under investigation, with ongoing studies aimed at understanding its metabolic pathways and potential for abuse .

Propriétés

IUPAC Name |

N-(2-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-7-5-6-10-20(17)21-19-12-15-22(16-13-19)14-11-18-8-3-2-4-9-18/h2-10,19,21H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFMMFWGILFTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2CCN(CC2)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036728 | |

| Record name | Despropionyl o-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28456-18-0 | |

| Record name | Despropionyl ortho-methylfentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028456180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Despropionyl o-methylfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESPROPIONYL ORTHO-METHYLFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6RUP4MX7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.